4-Hydroxy-2-phenylpyridine
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Academic Inquiry
Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention across various scientific disciplines. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif present in a vast array of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govresearchgate.net In the realm of medicinal chemistry, pyridine scaffolds are of paramount importance, featuring in over 7,000 existing drug molecules. semanticscholar.org Their prevalence is attributed to several key factors, including their ability to enhance the solubility of molecules in water, a crucial property for drug candidates. researchgate.net
The versatility of the pyridine scaffold also extends to materials science and catalysis. Pyridine derivatives are utilized in the development of functional nanomaterials, as ligands in organometallic chemistry, and in asymmetric catalysis. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the electronic and steric properties of the molecule. This adaptability allows for the fine-tuning of chemical and physical characteristics, making pyridine-based structures valuable building blocks in the design of new materials and catalysts. nih.gov The continuous exploration of pyridine derivatives in academic and industrial research highlights their enduring significance in advancing chemical science. rsc.org
Elucidation of the 4-Hydroxy-2-phenylpyridine (B2378486) Molecular Architecture
The molecular structure of this compound consists of a pyridine ring substituted with a hydroxyl group (-OH) at the 4-position and a phenyl group (-C6H5) at the 2-position. This arrangement of functional groups on the pyridine core gives rise to its specific chemical properties and reactivity. The presence of the hydroxyl group introduces the potential for tautomerism, where the compound can exist in equilibrium between the pyridinol form (this compound) and its pyridone tautomer (2-phenyl-4-pyridone). This phenomenon is a critical aspect of its chemistry, influencing its spectroscopic characteristics and behavior in chemical reactions.
Below is a data table summarizing the key molecular identifiers and properties of this compound.
| Property | Value |
| Chemical Formula | C11H9NO |
| CAS Number | 883107-55-9 |
| Molecular Weight | 171.20 g/mol |
| Synonyms | 2-Phenyl-4-pyridinol, 2-phenylpyridin-4-ol |
Interdisciplinary Research Landscape Involving Hydroxylated Phenylpyridines
Materials science represents another significant area of research. The unique photophysical and electronic properties of hydroxylated phenylpyridines make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. uci.edu This research often involves collaboration between chemists, physicists, and materials engineers. Furthermore, the field of catalysis explores the use of these compounds as ligands for metal complexes, which can be employed in a variety of chemical transformations. This research intersects with organometallic chemistry, inorganic chemistry, and chemical engineering. kfupm.edu.sa The interdisciplinary nature of this research is crucial for addressing complex scientific challenges and fostering innovation. kcl.ac.uk
Overview of Key Research Domains for this compound
The specific compound this compound is a subject of interest in several key research domains due to its distinct structural features. While it is broadly classified as a useful research compound, its applications are being explored in more specialized areas.
The primary research domains for this compound are summarized in the table below:
| Research Domain | Focus of Investigation |
| Medicinal Chemistry | Synthesis of derivatives as potential therapeutic agents. Exploration of structure-activity relationships. |
| Materials Science | Development of novel organic materials with specific optical and electronic properties. |
| Organic Synthesis | Use as a versatile building block for the construction of more complex molecules. |
| Coordination Chemistry | Application as a ligand for the formation of metal complexes with catalytic or other functional properties. |
The ongoing research in these areas aims to fully elucidate the potential of this compound and its derivatives, paving the way for new discoveries and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHOVLVFACRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Hydroxy 2 Phenylpyridine and Its Analogues
De Novo Synthetic Routes to the 4-Hydroxy-2-phenylpyridine (B2378486) Core
The direct construction of the this compound framework can be achieved through a variety of synthetic methodologies, including modern transition metal-catalyzed C-H functionalization, classical organometallic additions, and versatile cyclization and condensation reactions.
Transition Metal-Catalyzed Approaches for C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. nih.gov This approach allows for the direct introduction of functional groups into a pre-existing phenylpyridine backbone, offering a streamlined route to hydroxylated derivatives.
Palladium catalysis has been successfully employed for the direct ortho-hydroxylation of 2-phenylpyridine (B120327) systems. This method involves the chelation-assisted activation of the C-H bond at the ortho-position of the phenyl ring, facilitated by the nitrogen atom of the pyridine (B92270) ring.
One notable method utilizes palladium(II) chloride (PdCl₂) as the catalyst in the presence of an aqueous hydrogen peroxide solution, affording the desired 2-(2-hydroxyphenyl)pyridine in good yields. nih.gov The reaction proceeds efficiently for 2-phenylpyridine derivatives bearing both electron-donating and electron-withdrawing groups. nih.gov
The proposed mechanism for this transformation begins with the formation of a palladacycle intermediate through the reaction of the palladium catalyst with 2-phenylpyridine. nih.gov This palladacycle is then oxidized by hydrogen peroxide to a high-valent palladium(IV) complex. Subsequent reductive elimination from this complex releases the hydroxylated product and regenerates the active palladium(II) catalyst for the next cycle. nih.gov
| Catalyst | Oxidant | Substrate Scope | Yield (%) | Reference |
| PdCl₂ | H₂O₂ | Electron-donating and -withdrawing groups on phenyl ring | 75 | nih.gov |
| Pd(OAc)₂ | TBHP | Various substituted 2-phenylpyridines | up to 79 | nih.gov |
Table 1: Palladium-Catalyzed Ortho-Hydroxylation of 2-Phenylpyridine
Ruthenium catalysts have also been explored for the functionalization of 2-phenylpyridine, although direct hydroxylation is less commonly reported than other transformations such as sulfonation and arylation. mdpi.comgoogle.com However, advancements in metallaphotocatalysis have enabled the ortho-hydroxylation of 2-phenylpyridine derivatives. mdpi.com This process combines a ruthenium catalyst with a photocatalyst under visible light irradiation. mdpi.com While not a purely thermal catalytic process, it demonstrates the potential of ruthenium in facilitating C-H hydroxylation. The reaction works well for a range of substrates with electron-withdrawing groups. mdpi.com
Organometallic Reagent-Based Syntheses for Pyridine Ring Construction
The construction of the this compound core can also be achieved through the use of organometallic reagents, which are powerful tools for carbon-carbon bond formation. These methods often involve the addition of an organometallic species to a pyridine or piperidone precursor.
A versatile palladium-free route has been developed for the synthesis of 4-aryl-2-phenylpyridines starting from tert-butyl 4-oxopiperidine-1-carboxylate. orgsyn.org This multi-step synthesis involves the reaction of the piperidone with an aryllithium reagent, followed by dehydration, deprotection, oxidation, and finally phenylation. orgsyn.org While this method yields a 4-aryl-2-phenylpyridine, it provides a foundational strategy that could potentially be adapted to introduce a hydroxyl group at the 4-position by employing a suitably protected phenol-derived organolithium reagent or by subsequent conversion of the aryl group to a hydroxyl functionality.
The general reactivity of organolithium and Grignard reagents with pyridines and their derivatives is well-established. researchgate.netmdpi.com These strong nucleophiles can add to the pyridine ring, leading to a variety of substituted products. nih.gov While direct synthesis of this compound using this approach is not extensively detailed, the fundamental principles suggest its feasibility through careful selection of starting materials and reaction conditions.
| Starting Material | Organometallic Reagent | Key Steps | Product Type | Reference |
| tert-butyl 4-oxopiperidine-1-carboxylate | Aryllithium | Addition, Dehydration, Deprotection, Oxidation, Phenylation | 4-Aryl-2-phenylpyridine | orgsyn.org |
| Pyridine | Phenyllithium | Addition, Oxidation | 2-Phenylpyridine | organic-chemistry.org |
Table 2: Organometallic Approaches to Phenylpyridine Scaffolds
Cyclization and Condensation Strategies for Pyridine Frameworks
Cyclization and condensation reactions represent a classical and highly versatile approach to the synthesis of pyridine rings. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.
A prominent strategy for the synthesis of 4-hydroxypyridine (B47283) derivatives is the cyclocondensation of β-ketoenamides. nih.govbeilstein-journals.org This method involves the N-acylation of β-ketoenamines, derived from 1,3-diketones, with a suitable acylating agent. The resulting β-ketoenamide can then undergo a cyclization reaction, often promoted by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base, to yield the 4-hydroxypyridine core. nih.gov By using a benzoyl group or a related phenyl-containing moiety within the 1,3-dicarbonyl precursor, this methodology can be tailored to produce 2-phenyl-4-hydroxypyridine derivatives.
Another established route involves the reaction of 1,3-diketones with ammonia (B1221849), followed by N-acylation and subsequent intramolecular aldol (B89426) condensation to form the substituted 4-hydroxypyridine. google.com This multi-step process offers a pathway to various substituted 4-hydroxypyridines. Additionally, the reaction of acetylacetone (B45752) enol ethers with appropriate esters, followed by an acid-catalyzed cyclization and treatment with an ammonia source, provides another avenue to substituted 4-hydroxypyridines. google.com
| Precursors | Key Reaction | Product | Reference |
| β-Ketoenamides | TMSOTf-induced cyclocondensation | 4-Hydroxypyridine derivatives | nih.govbeilstein-journals.org |
| 1,3-Diketones and Ammonia | N-acylation, Intramolecular aldol condensation | Substituted 4-hydroxypyridines | google.com |
| Acetylacetone enol ethers and Esters | Acid-catalyzed cyclization, Ammonolysis | Substituted 4-hydroxypyridines | google.com |
Table 3: Cyclization and Condensation Strategies for 4-Hydroxypyridines
Post-Synthetic Derivatization of the this compound Skeleton
Once the this compound core is synthesized, its further functionalization can be achieved through various reactions, primarily targeting the hydroxyl group and the pyridine ring.
The hydroxyl group at the 4-position behaves chemically like a phenol (B47542) and can undergo etherification reactions. rsc.org This allows for the introduction of a wide range of alkyl or aryl groups, modifying the steric and electronic properties of the molecule.
The pyridine ring itself can be subjected to halogenation. The bromination of 4-pyridone, the tautomeric form of 4-hydroxypyridine, has been studied, and the reactivity is influenced by the pH of the medium. cdnsciencepub.com Such halogenated derivatives are valuable intermediates for further cross-coupling reactions.
Indeed, this compound derivatives, after conversion of the hydroxyl group to a better leaving group such as a nonaflate, are excellent precursors for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.gov This enables the introduction of various aryl, heteroaryl, and alkynyl substituents at the 4-position, leading to a diverse library of functionalized 2-phenylpyridine compounds.
| Reaction Type | Reagents | Position of Derivatization | Product Type |
| Etherification | Alkyl/Aryl halides | 4-OH | 4-Alkoxy/Aryloxy-2-phenylpyridines |
| Halogenation | Bromine | Pyridine ring | Bromo-4-hydroxy-2-phenylpyridines |
| Suzuki Coupling | Aryl/Heteroaryl boronic acids (after OH activation) | 4-position | 4-Aryl/Heteroaryl-2-phenylpyridines |
| Sonogashira Coupling | Terminal alkynes (after OH activation) | 4-position | 4-Alkynyl-2-phenylpyridines |
Table 4: Post-Synthetic Derivatization of the this compound Skeleton
Modifications on the Phenyl Substituent
Altering the electronic and steric properties of the phenyl ring at the 2-position of the pyridine core is a key strategy for creating diverse analogues. This is often achieved through cross-coupling reactions or by starting with pre-functionalized phenyl precursors.
A prominent method involves the Suzuki–Miyaura cross-coupling reaction. For instance, 2,3-dichloro-5-trifluoromethylpyridine can be coupled with a substituted phenylboronic acid, such as 4-hydroxyphenylboronic acid, to introduce the desired phenyl group. This approach allows for the synthesis of a wide array of derivatives by simply changing the boronic acid component mdpi.com. Subsequent reactions, like nucleophilic substitution and amidation, can further modify the molecule to produce complex structures mdpi.com.
The electronic nature of substituents on the phenyl ring significantly influences reaction outcomes. Studies on carbene-catalyzed aryl migration processes have shown that phenyl rings bearing electron-withdrawing groups often result in moderate to high yields, whereas unsubstituted or electron-rich phenyl groups can lead to diminished yields acs.org. Research on imidazonaphthyridine systems also highlights the importance of functionalizing the phenyl ring linked to a pyridine pharmacophore to modulate biological activity nih.gov.
Below is a table summarizing representative modifications on the phenyl substituent leading to 2-phenylpyridine analogues.
| Entry | Phenyl Precursor | Coupling Partner/Reaction Type | Resulting Analogue Structure | Ref. |
| 1 | 4-Hydroxyphenylboronic acid | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Suzuki Coupling) | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | mdpi.com |
| 2 | Phenylboronic acid | Pyrrole (Suzuki-Miyaura C-C Coupling) | 2-Phenylpyrrole | nih.gov |
| 3 | Substituted Benzaldehydes | 3,4-Diaminopyridine (Condensation/Cyclization) | 2-(Substituted-phenyl)imidazo[4,5-c]pyridines | nih.gov |
This table is illustrative and represents general synthetic strategies.
Functionalization of the Pyridine Ring
Direct functionalization of the pyridine ring in this compound presents challenges due to the electron-poor nature of the ring and the coordinating effect of the nitrogen atom rsc.org. However, various methods have been developed to introduce substituents at different positions.
One common approach is to leverage the inherent reactivity of the pyridine core. For example, 4-hydroxy-2-pyridone derivatives can react with aldehydes to form bis(pyridyl)methanes nih.gov. The pyridine ring can also be functionalized through rhodium-carbenoid induced ring expansion of isoxazoles, which rearranges to form highly substituted pyridine derivatives nih.gov. This method offers a distinct advantage over classical methods like the Hantzsch reaction, which has limitations on the types of functional groups that can be introduced nih.gov.
Another strategy involves activating C-H bonds. While accessing distal positions can be challenging, methods utilizing strong bases with low Lewis acidity have been developed to achieve C-4 selective functionalization of pyridines, broadening the scope for creating diverse analogues digitellinc.com. Modifications can also be achieved by introducing electron-withdrawing or electron-donating groups onto the pyridine ring, which has been shown to regulate the electronic properties and reactivity of metal complexes involving these ligands nih.gov.
| Method | Reagents/Conditions | Position of Functionalization | Type of Functionalization | Ref. |
| Aldehyde Condensation | Various aldehydes | C-3/C-5 positions | Formation of bis(pyridyl)methanes | nih.gov |
| C-H Activation | Strong base (low Lewis acidity) | C-4 position | General substitution | digitellinc.com |
| Ring Expansion | Rhodium carbenoid, Isoxazoles | Multiple positions | Introduction of various substituents | nih.gov |
| Substitution | Electron-donating/withdrawing groups | C-4 position | Alteration of electronic properties | nih.gov |
This table provides examples of functionalization strategies for the pyridine core.
Synthesis of Polycyclic Pyridine Derivatives Incorporating 4-Hydroxyphenyl Moieties
The construction of polycyclic systems that incorporate the 4-hydroxyphenylpyridine scaffold is of significant interest for developing complex molecular architectures. These syntheses often involve multi-step sequences where the pyridine ring is formed as part of the polycyclic framework.
One strategy involves the synthesis of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine (HO-Phttpy) researchgate.net. This terpyridine ligand, which contains a central pyridine ring attached to a 4-hydroxyphenyl group, is synthesized by adapting established routes that often involve the condensation of a substituted aldehyde (like 4-hydroxybenzaldehyde) with 2-acetylpyridine (B122185) units under basic or acidic conditions researchgate.netmdpi.com.
Another approach is the construction of fused ring systems. For example, novel polycyclic pyridones can be built from 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comsemanticscholar.orgoxazine-1,8-diones. These building blocks undergo ring-opening transformations, and in reactions with binucleophiles like o-phenylenediamine, subsequent aromatization leads to the formation of polycyclic benzimidazole-fused pyridones semanticscholar.orgresearchgate.net. Other methods include the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines from functionalized pyridine precursors mdpi.com.
| Starting Material(s) | Key Reaction Type | Polycyclic System Formed | Ref. |
| 4-Hydroxybenzaldehyde, 2-Acetylpyridine | Kröhnke-type condensation | 4'-(4-Hydroxyphenyl)-terpyridine | researchgate.net |
| 3-Hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comsemanticscholar.orgoxazine-1,8-diones, o-Phenylenediamine | Ring-opening, Cyclization, Aromatization | Benzimidazole-fused pyridones | semanticscholar.org |
| 2-Amino-5-bromobenzophenone, 2-Acetyl-6-methyl-pyridine | Acid-catalyzed condensation | Substituted 2-(2'-pyridyl)quinolines | mdpi.com |
| Functionalized 2-aminopyridines | Cyclocondensation with urea/thiourea | Pyrido[2,3-d]pyrimidines | mdpi.com |
This table illustrates pathways to polycyclic structures containing the core moiety.
Advancements in Sustainable and Green Synthetic Protocols for Hydroxylated Pyridines
Modern synthetic chemistry emphasizes the development of environmentally benign processes. For hydroxylated pyridines, this includes the use of green solvents, solvent-free conditions, multicomponent reactions (MCRs), and energy-efficient techniques like microwave irradiation nih.gov.
Multicomponent reactions are particularly powerful tools in green synthesis, as they can generate complex molecules in a single step with high atom economy and reduced waste mdpi.com. A notable example is the Guareschi-Thorpe reaction for synthesizing hydroxy-cyanopyridines. Advanced versions of this reaction utilize water as a solvent and ammonium (B1175870) carbonate as a non-toxic nitrogen source, proceeding in high yields under thermal or ultrasound conditions rsc.org. This approach avoids volatile organic solvents and simplifies work-up, as the product often precipitates from the aqueous medium rsc.org.
Solvent-free protocols have also been successfully applied. For instance, the three-component condensation of alkenes, ketones, and ammonium acetate (B1210297) can be heated under dry conditions to produce 4,6-disubstituted-3-cyano-2-pyridones in high yields and short reaction times mdpi.com.
Microwave-assisted synthesis is another key green technique. One-pot, four-component reactions to create novel pyridine derivatives have been shown to proceed with excellent yields (82-94%) in just 2-7 minutes under microwave irradiation, compared to much lower yields and longer times (6-9 hours) with conventional heating acs.orgresearchgate.net. These methods often use ethanol (B145695), a greener solvent, and lead to pure products with minimal processing acs.orgresearchgate.net.
| Green Protocol | Key Features | Example Reaction | Advantages | Ref. |
| Aqueous MCR | Water as solvent, ammonium carbonate as N-source | Guareschi-Thorpe synthesis of hydroxy-cyanopyridines | Eco-friendly, high yields, simple work-up | rsc.org |
| Solvent-Free MCR | No solvent, thermal conditions | Condensation of alkenes, ketones, ammonium acetate | Reduced waste, short reaction time, high yields | mdpi.com |
| Microwave-Assisted MCR | Microwave irradiation, ethanol as solvent | 4-component synthesis of pyridine derivatives | Drastically reduced reaction time, excellent yields, low cost | acs.orgresearchgate.net |
| Green Catalysis | In situ generated copper nanoparticles | Hydroxylation of pyridine-4-boronic acid | Reusable catalyst, mild conditions | chemicalbook.com |
This table summarizes modern green approaches to hydroxylated pyridine synthesis.
Structure Activity Relationship Sar and Rational Molecular Design of 4 Hydroxy 2 Phenylpyridine Derivatives
Principles of SAR in Pyridine-Based Chemical Entities
Pyridine (B92270) and its derivatives are integral to drug design, largely because the nitrogen atom enhances physicochemical properties such as aqueous solubility and metabolic stability, and provides a key point for hydrogen bonding interactions with biological targets nih.gov. The SAR of pyridine-based compounds is a subject of extensive research, revealing how molecular modifications translate into functional changes.
The biological activity of pyridine derivatives can be finely tuned by altering the nature and position of substituents on both the pyridine and phenyl rings. These modifications directly influence how the molecule recognizes and binds to its biological target, thereby affecting its efficacy.
Research into various pyridine-based compounds demonstrates that specific functional groups can significantly enhance biological activity. For instance, the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance the antiproliferative activity of pyridine derivatives against cancer cell lines nih.govmdpi.com. Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to lower activity nih.govmdpi.com.
In a study on 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, it was found that the type and position of substituents on the benzene (B151609) ring were critical for insecticidal activity. The relationship between structure and activity indicated that compounds with a methoxy group at the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position of the benzene ring exhibited optimal insecticidal activities mdpi.com.
Table 1: Effect of Phenyl Ring Substitution on Insecticidal Activity of 2-Phenylpyridine Derivatives
| Compound | Substituent (Position 2) | Substituent (Position 3) | Substituent (Position 5) | Inhibition against Mythimna separata (%) at 500 mg/L |
| 5a | - | - | - | 100 |
| 5d | OCH3 | - | - | 100 |
| 5g | - | Cl | Cl | 100 |
| 5h | - | CF3 | - | 100 |
| 5k | - | OCF3 | Cl | 100 |
Data sourced from a study on insecticidal activities of 2-phenylpyridine derivatives mdpi.com.
This demonstrates that even subtle electronic and steric changes can drastically alter molecular recognition by the target protein. Electron-donating or electron-withdrawing groups modify the charge distribution of the aromatic rings, affecting interactions such as pi-pi stacking and cation-pi interactions, which are often crucial for binding affinity.
The three-dimensional arrangement of a molecule is a critical determinant of its biological function. For 2-phenylpyridine derivatives, a key conformational feature is the dihedral angle (twist) between the pyridine and phenyl rings. Computational studies using density functional theory have shown that in its ground state, 2-phenylpyridine has a twisted conformation with an angle of approximately 21 degrees between the aromatic rings researchgate.net. This non-planar arrangement can influence how the molecule fits into a binding pocket.
The stereochemistry of substituents also plays a vital role. The spatial orientation of different groups can either facilitate or hinder the optimal alignment of the molecule within the active site of a target protein. For a molecule to be active, it must adopt a specific conformation, often referred to as the "bioactive conformation," that is complementary to the topology of the binding site. Changes in stereochemistry can prevent the molecule from achieving this conformation, leading to a loss of activity.
Ligand Design Strategies for Specific Biological Targets
The rational design of ligands based on the 4-hydroxy-2-phenylpyridine (B2378486) core involves several sophisticated strategies aimed at discovering and optimizing molecules for specific biological targets.
Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry. The pyridone core, the tautomeric form of a hydroxypyridine, is particularly valuable due to its ability to act as both a hydrogen bond donor and acceptor nih.gov.
Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold, like a pyridine or pyridone, while retaining the original biological activity. This technique is used to discover novel chemical entities with improved properties, such as better patentability, selectivity, or pharmacokinetic profiles nih.govnih.gov. For instance, a scaffold hopping approach was successfully used to discover a novel series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy nih.gov. Similarly, pyridin-2(1H)-ones were identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV through scaffold hopping from an existing Merck pyridinone compound nih.gov.
In a design strategy targeting the colony-stimulating factor 1 receptor (CSF1R), researchers used a scaffold-hopping approach by incorporating a dipyridine moiety from the known drug Pexidartinib onto a pyrrolo[2,3-d]pyrimidine nucleus mdpi.com. This led to the development of potent new inhibitors.
Complex diseases often involve multiple biological pathways, creating a need for drugs that can modulate several targets simultaneously. This multi-target approach can offer superior efficacy and a reduced likelihood of drug resistance. The pyridine motif is a versatile component in the design of such multi-target therapeutics acs.orgnih.gov.
For example, a series of pyridine diamine derivatives were designed as multi-target inhibitors for Alzheimer's disease acs.orgnih.gov. These molecules were engineered to act as dual binding site inhibitors of cholinesterases, while also possessing metal-chelating and antioxidant properties, and the ability to reduce the aggregation of Aβ42 and tau proteins—all key pathological features of the disease acs.orgnih.gov. The design incorporated two small aromatic groups, including pyridine, separated by a flexible linker to interact with different sites on the target enzymes acs.orgnih.gov.
Table 2: Multi-Target Profile of a Pyridine Derivative for Alzheimer's Disease
| Compound | Target Activity | Additional Properties |
| Compound 28 | Cholinesterase Inhibition | Metal Chelation (Cu2+, Fe3+), Antioxidant, Aβ42 Aggregation Inhibition (22.3%), Tau Aggregation Inhibition (17.0%) |
Data sourced from a study on multi-target pyridine derivatives nih.gov.
The development of a drug candidate is an iterative process of design, synthesis, and testing. Initial "hit" compounds are systematically modified to improve their potency (the concentration required for a desired effect) and selectivity (the ability to act on the intended target over other targets). This optimization relies heavily on the iterative application of SAR principles nih.govnih.gov.
By making small, deliberate structural changes to a lead compound and observing the resulting changes in biological activity, chemists can build a detailed SAR map. This map guides further modifications. For example, in the development of selective inhibitors for the TYK2 kinase, researchers started with a known clinical compound and, through iterative SAR studies, discovered a class of acyl pyridine derivatives with excellent inhibitory activity and high selectivity against other related kinases nih.gov. Similarly, the development of inhibitors for the Nek2 kinase involved designing and synthesizing a series of imidazo[1,2-a]pyridine (B132010) derivatives and performing SAR analysis to identify compounds with potent anti-proliferation activity in gastric cancer cells nih.gov. This iterative cycle of modification and testing is fundamental to refining a lead molecule into a viable drug candidate.
Advanced Computational and Theoretical Investigations of 4 Hydroxy 2 Phenylpyridine
Quantum Chemical Characterization of Electronic and Structural Properties
Quantum chemical methods are fundamental to understanding the electronic structure and geometry of 4-Hydroxy-2-phenylpyridine (B2378486). These calculations can predict stable conformations, the distribution of electrons within the molecule, and how it interacts with light.
Geometry Optimization and Conformational Landscapes
To predict the most stable three-dimensional structure of this compound, computational chemists employ geometry optimization techniques. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to find the minimum energy conformation of a molecule. These methods calculate the forces on each atom and adjust their positions until a stable structure is reached.
Table 1: Representative Theoretical Methods for Geometry Optimization
| Method | Description |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on functionals of the electron density. |
| Hartree-Fock (HF) Method | An approximate method for the determination of the ground-state wavefunction and ground-state energy of a quantum many-body system. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation properties.
For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the aromatic rings, and the LUMO is a π*-antibonding orbital. The presence of the hydroxyl and phenyl substituents on the pyridine (B92270) ring would be expected to influence the energies and spatial distributions of these orbitals.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying electronic excitations. By simulating the absorption of light, TD-DFT can predict the energies of excited states and the corresponding electronic transitions. This allows for a theoretical prediction of the UV-Visible absorption spectrum of the molecule. While specific HOMO-LUMO energy values and electronic excitation data for this compound are not found in the reviewed literature, the application of these methods would provide valuable insights into its photophysical properties.
Table 2: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It is associated with the molecule's nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied. It is associated with the molecule's electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A large gap generally implies high stability and low reactivity. |
Prediction of Spectroscopic Parameters from Theoretical Models
Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, by calculating the vibrational frequencies of the optimized geometry, a theoretical Infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of each nucleus, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be predicted.
These theoretical spectra are invaluable for interpreting experimental data and can help in the structural elucidation of the compound. Although specific theoretical spectroscopic predictions for this compound were not identified, the application of these computational tools is a standard practice in the characterization of novel compounds.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of transition states and intermediates. This allows for a deeper understanding of reaction kinetics and selectivity.
Elucidation of Catalytic Cycles and Intermediates
While no specific computational studies on the catalytic cycles involving this compound were found, research on related 2-phenylpyridine (B120327) derivatives provides a framework for how such investigations would be conducted. For instance, in palladium-catalyzed cross-coupling reactions, computational studies can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These studies can identify key intermediates and transition states, providing insights into the factors that control the efficiency and selectivity of the catalyst.
Investigation of Electrophilic Aromatic Substitution Mechanisms in Pyridine-N-oxides
The reactivity of pyridine derivatives in electrophilic aromatic substitution (EAS) is a well-studied area. Pyridine itself is generally unreactive towards EAS due to the deactivating effect of the nitrogen atom. However, the corresponding N-oxide is more susceptible to electrophilic attack.
Computational studies on the nitration of pyridine-N-oxide have shown that the reaction proceeds through a stepwise polar mechanism. rsc.org These studies analyze the potential energy surface of the reaction to determine the most favorable reaction pathway and to understand the regioselectivity of the substitution. The presence of substituents on the pyridine ring, such as the phenyl and hydroxyl groups in this compound, would significantly influence the electron density distribution and thus the outcome of electrophilic substitution reactions. Theoretical calculations could predict the most likely sites of substitution and the activation energies for each pathway. For instance, computational studies on the nitration of pyridine-N-oxide indicate that the para-position is the kinetically favored product. rsc.org
Molecular Modeling and Docking for Ligand-Target Interactions
Molecular modeling and docking are cornerstone techniques in computational drug discovery, used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in screening potential drug candidates and optimizing lead compounds by providing insights into the binding process. The general approach involves placing the ligand into the active site of a receptor in various orientations and conformations to find the most stable binding pose, which is then evaluated using a scoring function to estimate binding affinity. nih.govdergipark.org.tr
Studies on analogous pyridine and pyridone derivatives have successfully utilized these methods to explore binding mechanisms and structure-activity relationships. For instance, molecular docking has been applied to various pyridine derivatives to assess their potential as anticancer, anti-inflammatory, or antimicrobial agents by predicting their interactions with specific enzymes or receptors. nih.govresearchgate.netnih.gov These computational approaches help identify key structural features required for biological activity and guide the synthesis of more potent analogues. nih.gov
The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a target protein, known as the binding mode. This prediction is critical, as the specific geometry of the ligand-receptor complex dictates the interactions that stabilize the binding. The process calculates a score that serves as an estimate of the binding affinity, often expressed in units of energy (e.g., kcal/mol). A lower energy score typically indicates a more favorable binding interaction.
While specific docking studies for this compound are not extensively detailed in the reviewed literature, the methodologies are well-established for similar compounds. For example, docking studies on pyridine-based inhibitors targeting enzymes like cyclin-dependent kinases or dopamine receptors have shown how the pyridine scaffold can orient itself to form key interactions within the active site. dergipark.org.trstrath.ac.uk The predicted binding affinity helps rank potential inhibitors and prioritize them for further experimental testing. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and scoring functions.
Once a stable binding pose is predicted, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed in detail. These interactions commonly include hydrogen bonds, hydrophobic contacts, ionic interactions, and π-π stacking. Identifying these key interactions is fundamental to understanding the basis of molecular recognition. For a molecule like this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the phenyl ring can participate in hydrophobic and π-π stacking interactions.
This interaction data is used to construct a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. dovepress.commdpi.com A pharmacophore model typically consists of features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, arranged in a specific three-dimensional geometry. nih.govnih.gov These models serve as powerful 3D queries for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target. dovepress.commdpi.com
Simulation of Photophysical Properties and Tautomerism in Phenylpyridines
This compound can exist in two tautomeric forms: the enol (4-hydroxypyridine) form and the keto (4-pyridone) form. The equilibrium between these forms is a critical aspect of its chemistry, influencing its structure, reactivity, and molecular properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are exceptionally well-suited to study this phenomenon.
Ab initio calculations have been performed to investigate the tautomerism of the parent 4-pyridone system. These studies, which consider factors like geometry optimization, correlation energy, and zero-point vibrational energy, provide quantitative estimates of the relative stabilities of the tautomers. wayne.edu For the unsubstituted core, calculations indicate that the 4-hydroxypyridine (B47283) form is more stable than the 4-pyridone form in the gas phase. wayne.edu The presence of a solvent can shift this equilibrium, as can substitutions on the pyridine ring.
| Tautomer System | Method | Relative Energy (kcal/mol) | Favored Form (Gas Phase) |
| 4-Hydroxypyridine vs. 4-Pyridone | Ab initio Calculation | 2.4 | 4-Hydroxypyridine wayne.edu |
| 2-Hydroxypyridine vs. 2-Pyridone | Ab initio Calculation | -0.3 | 2-Pyridone wayne.edu |
Comprehensive Spectroscopic Characterization of 4 Hydroxy 2 Phenylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and advanced 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 4-Hydroxy-2-phenylpyridine (B2378486) would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for each carbon in the pyridine and phenyl rings. The carbon bearing the hydroxyl group (C4) would be significantly shifted downfield due to the deshielding effect of the oxygen atom.
Advanced 2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign which protons are adjacent on the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for each C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.
A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values are required for definitive characterization.
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shifts (δ) | Signals in the aromatic region (approx. 6.5-8.5 ppm) for ring protons; a broad signal for the -OH proton. |
| Coupling Constants (J) | Ortho, meta, and para couplings for phenyl protons; characteristic couplings for pyridine ring protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals in the aromatic region (approx. 100-160 ppm); a downfield signal for the C-OH carbon. |
| 2D NMR | Correlations | COSY cross-peaks for adjacent protons; HSQC cross-peaks for C-H bonds; HMBC cross-peaks for long-range H-C connectivity. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govcardiff.ac.uk The resulting spectra provide a unique "fingerprint" and are excellent for identifying functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring breathing modes often give rise to strong Raman signals. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, could be prominent in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| O-H stretch | 3200-3600 | Weak/Not prominent | Broad (IR) |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium-Strong |
| C=C / C=N stretch | 1400-1650 | 1400-1650 | Strong |
| Ring breathing | Weak/Variable | Strong | Strong (Raman) |
| C-O stretch | 1200-1300 | Weak/Variable | Medium-Strong (IR) |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (HRMS, MALDI-TOF-MS, ESMS, GCMS, ASAP)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is invaluable for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₉NO).
Fragmentation Analysis: In techniques like Electron Ionization (EI), used in GCMS, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern of this compound would likely involve the loss of small neutral molecules like CO or HCN, and cleavage of the bond between the two rings. researchgate.net The stability of the aromatic rings would likely result in prominent peaks corresponding to the phenyl cation and the hydroxypyridine cation.
| Technique | Information Provided | Expected Result for C₁₁H₉NO |
| HRMS (e.g., ESI-TOF) | Exact Mass & Molecular Formula | [M+H]⁺ ion with m/z corresponding to C₁₁H₁₀NO⁺ |
| GCMS (EI) | Molecular Weight & Fragmentation | Molecular ion peak (M⁺˙) at m/z = 171; Fragment ions from loss of CO, HCN, etc. |
| MALDI-TOF-MS | Molecular Weight (for non-volatile samples) | [M+H]⁺ or [M+Na]⁺ ions |
| ESMS | Molecular Weight (for polar, soluble samples) | [M+H]⁺ or [M-H]⁻ ions |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Behavior
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov
For this compound, the presence of conjugated π-systems in both the phenyl and hydroxypyridine rings would lead to π → π* electronic transitions, resulting in strong absorption bands in the UV region. The exact position of the absorption maximum (λ_max) would be sensitive to the solvent polarity and pH, as these can affect the energy levels of the electronic orbitals and the protonation state of the molecule. shimadzu.com The interaction of the compound with metal ions (complexation) would likely cause a shift in the absorption bands, a phenomenon that can be monitored by UV-Vis spectroscopy to study binding properties.
| Parameter | Expected Observation |
| λ_max | Strong absorption bands likely in the 250-350 nm range due to π → π* transitions. |
| Molar Absorptivity (ε) | High values, characteristic of conjugated aromatic systems. |
| Solvent Effects | Solvatochromic shifts (changes in λ_max) upon changing solvent polarity. |
| pH Effects | Changes in the spectrum upon protonation or deprotonation of the hydroxyl or pyridine nitrogen. |
X-ray Diffraction Analysis for Crystalline Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov To perform this analysis, a suitable single crystal of this compound would need to be grown.
The analysis would provide detailed information on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Crystal Packing: How the molecules are arranged in the unit cell.
Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the hydroxyl group) and π-π stacking interactions between the aromatic rings, which govern the solid-state structure.
Tautomeric Form: It would definitively confirm whether the molecule exists as this compound or its tautomer, 2-phenyl-1H-pyridin-4-one, in the solid state.
| Crystallographic Parameter | Information Yielded |
| Crystal System & Space Group | Symmetry of the crystal lattice. |
| Unit Cell Dimensions | Size and shape of the repeating unit. |
| Atomic Coordinates | The 3D position of every non-hydrogen atom. |
| Intermolecular Distances | Identification of hydrogen bonds and other non-covalent interactions. |
Mechanistic Biochemical and in Vitro Biological Activity Investigations of 4 Hydroxy 2 Phenylpyridine Analogues
Exploration of Specific Biological Targets and Pathway Modulation
Enzyme Inhibition Potency and Selectivity (e.g., IKK-β, DPP4, PI3Kα, LOX)
Research into the enzyme inhibition capabilities of 4-hydroxy-2-phenylpyridine (B2378486) analogues has revealed activities across various kinase families.
IKK-β: Analogues based on a 2-amino-3-cyano-4-aryl-6-(2-hydroxy-phenyl)pyridine skeleton have demonstrated inhibitory activity against IKKβ, a key kinase in the NF-κB signaling pathway. nih.gov Initial high-throughput screening identified a lead compound with an IC50 value of 1500 nM. nih.gov Subsequent structural optimization led to the development of a cyclopropyl (B3062369) analogue with a significantly improved IC50 of 8.5 nM and favorable aqueous solubility and permeability. nih.gov However, some potent analogues at the enzymatic level (IC50 = 40 nM) showed weaker performance at the cellular level (IC50 = 5000 nM). nih.gov
DPP4: Dipeptidyl peptidase-4 (DPP-4) inhibitors, known as gliptins, are established oral medications for treating type 2 diabetes mellitus. nih.govwikipedia.org They function by increasing the levels of incretin (B1656795) hormones like GLP-1, which in turn enhances insulin (B600854) secretion and reduces glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgyoutube.com While the broader class of pyridine (B92270) derivatives has been explored for various biological activities, specific data on this compound as a direct DPP4 inhibitor is not extensively detailed in the provided context.
PI3Kα: In the context of phosphoinositide-3-kinases, N-phenyl 4-hydroxy-2-quinolone-3-carboxamides, which share a similar hydroxy-pyridone/quinolone core, have been identified as selective inhibitors of the mutant H1047R PI3Kα. nih.gov These compounds were developed through structure-based design to optimize a lead N-benzyl 4-hydroxy-2-quinolone-3-carboxamide. nih.gov Their mechanism is believed to involve the inhibition of pAKT formation, leading to the induction of apoptosis. nih.gov
LOX: Research into 2-substituted pyridine-4-ylmethanamines has identified these compounds as inhibitors of Lysyl Oxidase-Like 2 (LOXL2). One potent derivative, (2-chloropyridin-4-yl)methanamine, exhibited an IC50 of 126 nM for hLOXL2 and demonstrated selectivity over LOX and other amine oxidases. medchemexpress.cn
G Protein-Coupled Receptor (GPCR) Agonism and Antagonism Studies (e.g., GPR84, TGR5)
Analogues of this compound have been investigated for their modulatory effects on G protein-coupled receptors, particularly those involved in inflammation and metabolism.
GPR84: GPR84 is a receptor for medium-chain fatty acids implicated in inflammation and fibrogenesis. nih.gov Studies on 4-hydroxypyridone analogues have led to the identification of highly potent GPR84 agonists, with some compounds showing EC50 values as low as 28 pM. nih.gov Structural modifications, such as the incorporation of rings and polar groups, have yielded agonists with improved physicochemical properties like lower lipophilicity and better solubility and microsomal stability. nih.gov These agonists serve as valuable tools for exploring the therapeutic potential of targeting GPR84. nih.gov
TGR5: The Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that plays a role in regulating metabolism. Activation of TGR5 can induce the secretion of glucagon-like peptide-1 (GLP-1). nih.gov A class of potent TGR5 agonists has been developed based on a 4-phenyl pyridine scaffold. nih.gov By modifying an existing oxazepine ring structure, researchers created pyridine derivatives with significant TGR5 agonistic activity. One oxadiazole derivative incorporating a 4-phenylpyridine (B135609) moiety showed an EC50 of 15 nM. nih.gov
Cellular Level Biological Responses (In Vitro Studies)
Antiproliferative and Antitumour Activities against Human Cell Lines
The pyridine scaffold is a common feature in compounds investigated for anticancer properties. Studies have shown that the presence and position of hydroxyl (-OH) groups on pyridine derivatives can enhance their antiproliferative activity. nih.gov
N-aryl substituted 3-hydroxy-2-methylpyridin-4-ones have demonstrated moderate to strong antiproliferative activity against various cancer cell lines, including HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma). researchgate.net In some cases, p-hydroxy substituted derivatives showed IC50 values in the low micromolar range (1.45–4.25 μM) against a majority of tested cell lines. researchgate.net Similarly, investigations into 3-hydroxy-4-pyridones and their thio-analogues revealed potent cytotoxic activity, with some 3-hydroxy-4-thiopyridones exhibiting IC50 values in the 50 nM range in HCT116 and SW480 colon cancer cells. nih.gov
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| p-Hydroxy substituted imidazo[4,5-b]pyridines | Various | 1.45–4.25 μM | researchgate.net |
| 3-Hydroxy-4-thiopyridone analogue | HCT116 (Colon) | ~50 nM | nih.gov |
| 3-Hydroxy-4-thiopyridone analogue | SW480 (Colon) | ~50 nM | nih.gov |
| N-aryl 3-hydroxy-2-methylpyridin-4-ones | HCT 116, H 460, MCF-7 | Low micromolar | researchgate.net |
Antimicrobial and Antitubercular Efficacy in Microorganism Cultures
The 4-hydroxy-2-pyridone structure is recognized as a novel chemotype for antituberculosis agents. A lead compound from this class, featuring a dimethylcyclohexyl group, showed potent in vitro activity against both drug-sensitive and multi-drug resistant (MDR) clinical isolates of Mycobacterium tuberculosis.
Furthermore, 4-(5-Substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives have demonstrated compelling activity against M. tuberculosis H37Rv and various clinical isolates. One study on a triazole thiol derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, reported activity against the H37Rv and MDR strains of M. tuberculosis at concentrations of 5.5 and 11 µg/mL, respectively. mdpi.com
| Compound Class | Target Organism | Activity (MIC / Concentration) | Reference |
|---|---|---|---|
| 4-Hydroxy-2-pyridones | M. tuberculosis (drug-sensitive & MDR) | Potent in vitro activity | |
| 4-(1,3,4-oxadiazol-2-yl) pyridines | M. tuberculosis H37Rv & clinical isolates | Compelling activity | |
| Triazole thiol derivative | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |
| Triazole thiol derivative | M. tuberculosis (MDR) | 11 µg/mL | mdpi.com |
Assessment of Antioxidant and Anti-inflammatory Properties
Pyridine and its derivatives are known to possess antioxidant and anti-inflammatory properties. nih.govmdpi.com Synthetic antioxidants can protect cells from damage mediated by free radicals, and these properties are often linked to anti-inflammatory effects. mdpi.com
One study synthesized a series of novel 2-phenyl-4H-chromen-4-one derivatives, which share a phenyl-heterocycle structure, and found they possessed anti-inflammatory activity. nih.gov The most promising compound was shown to downregulate nitric oxide (NO), IL-6, and TNF-α expression and suppress inflammation by inhibiting the TLR4/MAPK signaling pathway in vitro. nih.gov Another investigation of chalcone (B49325) derivatives, which also feature a core phenyl-containing structure, found a significant correlation between their antioxidant and anti-inflammatory activities. who.int Specifically, a 2'-hydroxy substituted chalcone was identified as having the best profile for both activities. who.int A pyrazolo-pyridine analogue was also reported to exhibit moderate antioxidant activity with an IC50 value of 194.06 ± 7.88 μg/mL.
Biochemical Mechanisms of Action
The biochemical mechanisms underlying the biological activities of this compound and its analogues are a subject of ongoing research. Investigations have primarily focused on understanding their molecular interactions with protein targets and the subsequent effects on cellular signaling pathways.
Investigation of Molecular Interactions and Signaling Cascades
While direct studies on the signaling cascades affected by this compound are limited, research on analogous structures provides insight into potential molecular interactions. Molecular docking studies on structurally related compounds, such as quinolone and piperidine (B6355638) derivatives, have revealed key binding modes with protein targets.
For instance, docking studies of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives with the EGFR tyrosine kinase domain have shown well-conserved hydrogen bonding within the active pocket. nih.gov One of the most active compounds in this series demonstrated a high MolDock score, suggesting a strong binding affinity. nih.gov Similarly, a series of 4-hydroxy-4-phenylpiperidines have been found to bind with high affinity to the nociceptin (B549756) receptor. nih.gov These findings suggest that the hydroxyl group and the phenyl ring of such compounds are crucial for their interaction with receptor sites.
Computational docking studies of pyridine-4-carbohydrazide derivatives with DNA have indicated that these compounds preferentially bind to the minor groove of the DNA helix. cmjpublishers.com The binding is characterized by the formation of stable complexes, with the spontaneity of the interaction confirmed by negative Gibbs free energy values. cmjpublishers.com Such studies highlight the potential for pyridine-containing compounds to interact with fundamental biological macromolecules.
While these studies are on analogous compounds, they provide a framework for understanding the potential molecular interactions of this compound. The presence of the hydroxyl group and the phenylpyridine core suggests a capacity for hydrogen bonding and π-π stacking interactions with biological targets. However, further research is required to elucidate the specific signaling cascades modulated by this compound.
Ligand-Induced Receptor Internalization
The process of ligand-induced receptor internalization is a key mechanism in cellular signaling, where the binding of a ligand to its receptor triggers the cell to engulf the receptor-ligand complex. This process is crucial for the regulation of signal transduction.
Currently, there is a lack of specific research investigating whether this compound or its direct analogues induce receptor internalization. General studies on receptor-ligand interactions and internalization mechanisms provide a basis for how such a process might be investigated for this compound. The ability of a compound to induce receptor internalization is dependent on its specific interaction with the receptor and the subsequent conformational changes that trigger the endocytic machinery.
Biological Activity in Non-Mammalian In Vitro Models
Investigations into the biological activity of this compound analogues in non-mammalian systems have revealed potential applications in pest control, highlighting their insecticidal and neurotropic effects.
Insecticidal Activity Assessment against Pest Species
Derivatives of 2-phenylpyridine (B120327) have demonstrated significant insecticidal activity against a range of agricultural pests. mdpi.comnih.gov In a study evaluating a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, several compounds exhibited high efficacy against the armyworm (Mythimna separata). mdpi.comnih.gov
The insecticidal activity of these compounds was assessed using the leaf dipping method, with mortality rates recorded at a concentration of 500 mg/L. The results indicated that the substitution pattern on the phenyl ring significantly influences the insecticidal potency.
| Compound ID | Substituent | Inhibition Rate against M. separata (%) at 500 mg/L |
|---|---|---|
| 5a | 2-F | 100 |
| 5d | 2,4-di-F | 100 |
| 5g | 2-Cl, 5-CF3 | 100 |
| 5h | 2-Br | 100 |
| 5k | 2-CF3 | 100 |
These findings underscore the potential of the 2-phenylpyridine scaffold in the development of new insecticidal agents. mdpi.comnih.gov The high inhibition rates of several analogues against M. separata suggest a potent mode of action. mdpi.comnih.gov Further research into the specific target sites of these compounds in insects is warranted.
Neurotropic Effects in Isolated Systems
While direct studies on the neurotropic effects of this compound in isolated non-mammalian systems are not extensively documented, research on related phenylpyridine derivatives provides insights into their potential neurological activity. A study on 4-phenylpyridine-3-carboxylic acid and 3-hydroxy-4-phenylthieno[2,3-b]-pyridine derivatives revealed significant neurotropic properties, including anticonvulsant and sedative effects in animal models. researchgate.net
These compounds were found to modulate motor coordination, muscle tone, and behavioral responses, suggesting an interaction with the central nervous system. researchgate.net Although these effects were observed in vertebrate models, they point towards the potential for phenylpyridine derivatives to interact with conserved neurological targets that may also be present in invertebrates. The structural similarities suggest that this compound could exhibit similar neurotropic activities. However, dedicated studies on isolated insect or other non-mammalian neural preparations are necessary to confirm these effects and to elucidate the specific mechanisms of action at the neuronal level.
Environmental Fate and Biotransformation Studies of Hydroxylated Phenylpyridines
Microbial Degradation Pathways and Mechanisms
The biodegradation of N-heterocyclic aromatic compounds, including pyridine (B92270) derivatives, is a critical process in their environmental removal. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon, nitrogen, and energy. While specific studies on 4-Hydroxy-2-phenylpyridine (B2378486) are limited, the degradation pathways can be inferred from research on structurally related compounds like 4-hydroxypyridine (B47283) (4HP).
The initial step in the aerobic microbial degradation of many aromatic compounds is an oxidation reaction catalyzed by oxygenase enzymes. For 4-hydroxypyridine, the metabolic pathway is initiated by a flavin-dependent monooxygenase. nih.gov This enzyme incorporates an atom of molecular oxygen into the pyridine ring, resulting in the formation of a dihydroxylated intermediate.
In the case of 4HP metabolism by Agrobacterium sp., the first reaction is catalyzed by a flavin adenine dinucleotide (FAD)-dependent monooxygenase, which converts 4HP into 3,4-dihydroxypyridine (34DHP). nih.govnih.gov This hydroxylation step is crucial as it activates the stable aromatic ring, making it susceptible to subsequent cleavage. A similar hydroxylation-initiated mechanism is anticipated for this compound, where a monooxygenase would likely attack the pyridine ring to form a dihydroxylated phenylpyridine derivative. This type of reaction is a common strategy employed by bacteria to degrade aromatic pollutants. For instance, the biotransformation of ibuprofen is also initiated by hydroxylation, leading to monohydroxylated and dihydroxylated products. mdpi.com
Following the initial hydroxylation, the dihydroxylated pyridine ring undergoes cleavage, a reaction catalyzed by dioxygenase enzymes. These enzymes insert both atoms of molecular oxygen into the aromatic nucleus, leading to the opening of the ring structure and the formation of aliphatic intermediates.
In the metabolic pathway of 4-hydroxypyridine in Agrobacterium sp., the intermediate 3,4-dihydroxypyridine is cleaved by a dioxygenase. nih.gov This ring-opening step is believed to occur between carbon atoms C-2 and C-3 of the pyridine ring. nih.gov The resulting unstable aliphatic product is further metabolized through a series of enzymatic reactions, ultimately yielding central metabolic intermediates like pyruvate and formate, along with the release of ammonia (B1221849). nih.govnih.gov The degradation of 4-hydroxyphenylacetic acid by Acinetobacter and Pseudomonas putida also proceeds via a dioxygenase-mediated ring fission, producing pyruvate and succinate. nih.gov It is highly probable that the microbial degradation of this compound would follow a similar extradiol ring-fission pathway after the initial hydroxylation step.
Table 1: Key Enzymes in the Degradation of Related Pyridine Compounds
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Source Organism |
|---|---|---|---|---|
| Monooxygenase | 4-hydroxypyridine-3-monooxygenase (KpiA) | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | Arthrobacter sp. IN13 |
| Dioxygenase | Pyridine-3,4-diol dioxygenase | 3,4-Dihydroxypyridine | 3-Formiminopyruvate | Agrobacterium sp. |
Several bacterial strains capable of utilizing pyridine and its derivatives as sole sources of carbon and energy have been isolated and characterized. These microorganisms are key players in the natural attenuation of these compounds in contaminated environments.
Research has identified bacteria from the genera Arthrobacter and Agrobacterium as being capable of degrading 4-hydroxypyridine. nih.govnih.gov For instance, Arthrobacter sp. strain IN13 can use 4-hydroxypyridine as a carbon and energy source, with the catabolic pathway being inducible by the substrate. nih.gov Similarly, an Agrobacterium sp. (N.C.I.B. 10413) has been shown to metabolize 4-hydroxypyridine via 3,4-dihydroxypyridine. nih.govnih.gov Bacteria known for degrading other aromatic compounds, such as species of Pseudomonas, Acinetobacter, and Achromobacter, may also possess the enzymatic machinery to degrade this compound. mdpi.comnih.gov The degradation of unsubstituted pyridine has been extensively studied in Arthrobacter sp. strain 68b. nih.govresearchgate.net
Table 2: Microorganisms Involved in the Degradation of Pyridine and Related Aromatic Compounds
| Microorganism | Degraded Compound(s) | Key Metabolic Feature |
|---|---|---|
| Arthrobacter sp. IN13 | 4-Hydroxypyridine | Inducible catabolic pathway |
| Agrobacterium sp. (NCIB 10413) | 4-Hydroxypyridine | Metabolism via 3,4-dihydroxypyridine |
| Arthrobacter sp. 68b | Pyridine | Plasmid-borne pyr gene cluster |
| Acinetobacter sp. | 4-Hydroxyphenylacetic acid | Ring-fission via 2,3-dioxygenase |
| Pseudomonas putida | 4-Hydroxyphenylacetic acid | Conversion to pyruvate and succinate |
Abiotic Degradation Processes in Environmental Contexts
In addition to microbial breakdown, abiotic processes can contribute to the transformation of this compound in the environment. These processes include photochemical reactions driven by sunlight and chemical reactions with naturally occurring oxidants.
Chemical oxidation in the environment is primarily driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated through photochemical processes. These highly reactive species can attack electron-rich aromatic compounds like this compound. The reaction would likely involve electrophilic addition of the hydroxyl radical to the aromatic rings, leading to the formation of hydroxylated intermediates. These intermediates can then undergo further oxidation, potentially leading to ring cleavage. While specific chemical oxidation pathways for this compound have not been detailed in the literature, studies on the oxidation of other complex nitrogen-containing aromatic compounds demonstrate that a variety of oxidized products, including lactams and pyridinones, can be formed. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxypyridine (4HP) |
| 3,4-Dihydroxypyridine (34DHP) |
| Pyridine |
| Pyruvate |
| Formate |
| Ammonia |
| 4-Hydroxyphenylacetic acid |
| Succinate |
| Ibuprofen |
| 3-Formiminopyruvate |
| 3-Formylpyruvate |
| Lactams |
Catalytic and Advanced Materials Science Applications of 4 Hydroxy 2 Phenylpyridine
Application as Ligands in Homogeneous Catalysis
In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The 2-phenylpyridine (B120327) scaffold is a well-established motif in this context, primarily due to the ability of the pyridine (B92270) nitrogen to direct catalytic transformations.
Metal-Catalyzed Organic Transformations (e.g., Olefin Oligomerization)
Pyridine-based ligands, particularly those with additional coordinating groups, are instrumental in the field of metal-catalyzed olefin oligomerization and polymerization. Chelating ligands like 2,6-bis(imino)pyridines have been extensively studied with late transition metals such as iron and cobalt to catalyze the transformation of olefins like ethylene (B1197577) into linear alpha-olefins or highly linear polyethylene. researchgate.netmdpi.com The structure of the pyridine-containing ligand is critical for controlling catalytic activity and the properties of the resulting products. researchgate.net
While direct studies on 4-hydroxy-2-phenylpyridine (B2378486) for olefin oligomerization are not widely documented, the closely related compound 2-phenylpyridine has been successfully employed. For instance, new oxovanadium(IV) microclusters incorporating 2-phenylpyridine as a ligand have been developed. mdpi.com After activation with modified methylaluminoxane (B55162) (MMAO-12), these catalytic systems demonstrate high activity in the oligomerization of functionalized olefins such as 3-buten-1-ol (B139374) and allyl alcohol. mdpi.com This highlights the potential of the 2-phenylpyridine framework in supporting catalytically active metal centers for C-C bond formation. The hydroxyl group in the 4-position could further influence catalytic performance by altering the electronic environment of the metal center or by providing a secondary binding site.
Directed C-H Activation Catalysis
One of the most significant applications of the 2-phenylpyridine scaffold is in directing C–H activation, a powerful strategy for streamlining the synthesis of complex organic molecules. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring acts as an effective directing group, coordinating to a transition metal and positioning it in close proximity to the ortho C–H bonds of the phenyl ring. This chelation-assisted strategy facilitates the selective cleavage and functionalization of these otherwise unreactive bonds. acs.org
Palladium-catalyzed C–H activation reactions of 2-phenylpyridines have been extensively reviewed. rsc.orgresearchgate.net This approach has been used for various transformations, including arylation, alkylation, and acyloxylation, almost exclusively at the ortho-position of the phenyl group. rsc.orgrsc.orgmdpi.com The process typically involves the formation of a stable cyclometalated intermediate, which is key to the catalytic cycle. rsc.org
The versatility of this directing-group strategy is further underscored by the development of templates that can achieve site-selectivity at more remote positions. While the intrinsic nature of the 2-phenylpyridine ligand strongly favors ortho-functionalization, specifically designed pyridine-based templates can direct C-H activation to the meta-position by creating a macrocyclic transition state that overcomes the preference for ortho-activation. acs.orgnih.gov These methodologies showcase the high degree of control that can be exerted over reaction regioselectivity by modifying the pyridine-based ligand system.
| Catalyst System | Substrate | Transformation | Position of C-H Activation | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate (B1210297) | 2-Phenylpyridine | Alkylation | Ortho | rsc.org |
| Palladium(II) Acetate | 2-Phenylpyridine | Arylation | Ortho | acs.org |
| Ruthenium(II) Complexes | 2-Phenylpyridine | Sulfonation | Meta | acs.org |
| Palladium Nanoparticles | 2-Phenylpyridine | Bromination | Ortho | mdpi.com |
Incorporation into Coordination Complexes and Metal-Organic Frameworks
The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives excellent candidates for constructing coordination complexes and extended structures like metal-organic frameworks (MOFs). MOFs are crystalline materials built from metal ions or clusters linked by organic ligands, and their properties are highly dependent on the geometry of these components. mdpi.com
Structurally related terpyridine ligands, such as 4'-hydroxy-2,2':6',2''-terpyridine, readily form complexes with metal ions. For example, its reaction with zinc(II) acetate yields a one-dimensional coordination polymer where the ligand acts in a tetradentate fashion, binding through its nitrogen atoms and the deprotonated hydroxyl group. researchgate.net
The 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) ligand, which closely resembles the 2-phenylpyridine motif, has been used to assemble a variety of coordination polymers and MOFs with metals like cobalt(II) and iron(II/III). mdpi.com In one notable example, pytpy and an iron(II) salt self-assemble into an ionic 3D MOF. rsc.orgnih.gov This framework is constructed from octahedral (pytpy)₂Fe(II) cations acting as linkers and octa-coordinate FeCl₂ centers serving as nodes, forming a two-dimensional grid that layers into a 3D porous material. rsc.orgnih.gov Such structures demonstrate the utility of phenylpyridine-type ligands in creating well-defined, porous materials with potential applications in catalysis and gas adsorption. rsc.orgnorthwestern.edu
Role in Photocatalysis and Optoelectronic Materials
The conjugated π-system of this compound, encompassing both aromatic rings, imparts it with interesting photophysical properties. These properties can be harnessed in the design of materials for photocatalysis and optoelectronics.
Design of Phenylpyridine-Based Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising as photoactive organic semiconductors. ugent.beresearchgate.netacs.org The properties of COFs, including their band gaps, can be tuned by the careful selection of their organic building blocks. ugent.benih.gov
Phenylpyridine-based building blocks have been successfully incorporated into COFs for photocatalytic applications. ugent.beacs.org For example, a COF known as TpPpyCOF was synthesized using a phenylpyridine-based diamine linker. acs.orgnih.gov This material, the first COF constructed with this specific building block, was investigated as a metal-free photocatalyst. acs.org Due to its favorable photocatalytic properties, it was applied in tandem aerobic oxidation reactions. ugent.benih.gov The incorporation of the phenylpyridine moiety provides a platform that could also be used to complex metals within the COF structure, further expanding its potential applications. acs.org
Tunable Photophysical Properties for Advanced Materials
The optical and electronic properties of materials containing the phenylpyridine core can be systematically tuned through chemical modification. researchgate.net The introduction of electron-donating or electron-withdrawing substituents onto the aromatic rings can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the material's absorption and emission characteristics. chemrxiv.orgrsc.org
For instance, studies on thiophene-based 2-arylpyridines have shown that substituting the pyridine ring with π-conjugated electron-rich or electron-poor fragments allows for the tuning of optical and energetic properties. researchgate.net The 4-hydroxy group on this compound serves as a key functional handle for such modifications. It can act as an electron-donating group itself or be used as a point of attachment for other functional groups. This tunability is crucial for designing advanced materials for optoelectronic applications, where precise control over the HOMO-LUMO gap is required. chemrxiv.org By rationally designing the molecular structure, it is possible to create materials with tailored properties for use in devices like organic light-emitting diodes (OLEDs) or as organic photoredox catalysts. chemrxiv.orgrsc.org
Potential in Supramolecular Chemistry and Self-Assembly
The molecular architecture of this compound, existing in tautomeric equilibrium with its more stable 2-phenyl-pyridin-4(1H)-one form, presents significant potential in the fields of supramolecular chemistry and self-assembly. This potential is rooted in the molecule's inherent capacity for forming specific and directional non-covalent interactions, which are the fundamental driving forces for the bottom-up construction of complex, ordered structures. The key molecular features enabling these interactions are the pyridone ring, which acts as a robust hydrogen-bonding unit, and the phenyl substituent, which can engage in aromatic stacking interactions.
The dominant tautomer, 2-phenyl-pyridin-4(1H)-one, is particularly well-suited for directing self-assembly. It possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This combination facilitates the formation of strong and highly directional N-H···O hydrogen bonds. In analogous pyridone-containing systems, these interactions are known to generate predictable supramolecular synthons, such as dimers and catemers (chains), which serve as the primary building blocks for more extended one-, two-, or three-dimensional networks. acs.orgnih.gov
Furthermore, the presence of the phenyl ring introduces the possibility of π-π stacking interactions. acs.org These interactions, occurring between the aromatic rings of adjacent molecules, can act in concert with hydrogen bonding to guide the assembly process, often leading to layered or columnar structures. The interplay between the strong, directional hydrogen bonds and the less directional but significant π-π stacking and van der Waals forces allows for fine control over the resulting crystal engineering and material properties.
Detailed research on substituted phenyl-pyridone derivatives provides insight into the relative contributions of various intermolecular contacts to the stability of the crystal lattice. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, reveals the prevalence and importance of different types of contacts. For instance, in the crystal structure of a closely related brominated phenyl-pyridone derivative, H···H, C···H/H···C, and N···H/H···N interactions were found to be the most significant contributors to the crystal packing. nih.gov
Detailed Research Findings
While the specific supramolecular behavior of unsubstituted this compound is not extensively detailed in the literature, studies on analogous compounds provide a strong predictive framework.
Hydrogen Bonding Motifs: In pyridone-based systems, the formation of cyclic hydrogen-bonded dimers via the R²₂(8) graph set motif is a common and stable arrangement. This involves two molecules forming a pair of N-H···O bonds, creating a robust supramolecular dimer that can then assemble into larger structures. nih.gov Alternatively, these units can form linear chains through repeated N-H···O interactions.
Hierarchical Assembly: The combination of hydrogen bonding and π-stacking allows for hierarchical self-assembly. Primary assembly is dictated by the strong hydrogen bonds forming chains or dimers, while secondary organization is guided by weaker π-stacking and C-H···π interactions that arrange these primary structures into layers or 3D networks. nih.govnih.gov
Influence of Substituents: The functionalization of either the phenyl or the pyridone ring can be used to tune the self-assembly process. Introducing other functional groups can create new hydrogen bonding sites, alter the electronic nature of the π-system to modify stacking interactions, or introduce steric effects that favor specific geometric arrangements.
The predictable nature of these non-covalent interactions makes this compound a highly attractive building block, or "tecton," for the rational design of novel supramolecular materials with tailored structures and functions.
Data from a Related Phenyl-Pyridone Structure
| Interaction Type | Contribution to Crystal Packing (%) | Description |
|---|---|---|
| H···H | 36.2 | Represents the most frequent contact, arising from interactions between hydrogen atoms on adjacent molecules. |
| C···H / H···C | 21.6 | Includes C-H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. |
| N···H / H···N | 12.2 | Primarily represents C-H···N hydrogen bonding interactions critical for linking molecules. |
| Br···H / H···Br | 10.8 | Specific to the analyzed analogue, involving the bromine substituent. In this compound, this would be absent. |
| O···H / H···O | 7.7 | Represents C-H···O hydrogen bonds involving the carbonyl oxygen, a key interaction for network formation. |
| C···C | 4.5 | Indicative of π-π stacking interactions between aromatic rings. |
| Other | 7.0 | Includes minor contacts such as Br···C, Br···N, C···N, etc. |
Emerging Research Avenues and Future Perspectives for 4 Hydroxy 2 Phenylpyridine
Innovations in Synthetic Methodologies and Process Intensification
The synthesis of pyridine (B92270) derivatives has been a subject of intensive investigation due to their wide-ranging applications in pharmaceuticals and agrochemicals. google.com For 4-Hydroxy-2-phenylpyridine (B2378486), research is moving beyond traditional batch methods towards more efficient, sustainable, and scalable synthetic strategies.
Innovations in this area are focused on several key approaches:
Catalytic Systems: The development of novel catalysts is paramount. Research into heterogeneous catalysts, such as molecular sieves (e.g., Al-MCM-41), has shown promise for the single-step synthesis of 2-phenylpyridines from simple starting materials like acetophenone (B1666503) and allyl alcohol in the presence of ammonia (B1221849). researchgate.net This approach offers high selectivity and environmental benefits over traditional methods.
Cross-Coupling Reactions: Modern cross-coupling reactions remain a cornerstone for constructing the 2-phenylpyridine (B120327) core. The Suzuki-Miyaura cross-coupling, for instance, is effectively used to link a phenyl group to a pyridine ring, such as reacting 4-hydroxyphenylboronic acid with a suitable substituted pyridine. mdpi.com Future innovations may involve developing more robust catalysts that are tolerant to a wider range of functional groups and operate under milder conditions.
Process Intensification (PI): The transition from batch to continuous-flow synthesis represents a significant leap in manufacturing efficiency and safety. mdpi.com Continuous-flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields and purity. nih.govunito.it This methodology is particularly advantageous for handling hazardous intermediates and can be integrated into multi-step syntheses without the need for isolating each intermediate, thereby reducing waste and operational costs. nih.govmdpi.compurdue.edu The application of flow chemistry to the synthesis of this compound is a promising avenue for scalable and economical production. nih.gov Automated systems combined with machine learning algorithms are also being developed to rapidly optimize reaction conditions in flow, accelerating process development. youtube.com
| Methodology | Description | Key Advantages | Future Innovation Areas |
|---|---|---|---|
| Molecular Sieve Catalysis | Vapor-phase cyclization over microporous or mesoporous catalysts. researchgate.net | Single-step process, high selectivity, environmentally friendly. researchgate.net | Development of more active and stable catalysts. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. mdpi.com | High functional group tolerance, mild reaction conditions. mdpi.com | Air-stable catalysts, lower catalyst loading. |
| Continuous-Flow Synthesis | Reactants are continuously pumped through a reactor. nih.gov | Enhanced safety, scalability, improved process control, automation. nih.govpurdue.edu | Integration with real-time analytics and AI-driven optimization. youtube.com |
Discovery of Novel Biological Activities and Therapeutic Applications
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. mdpi.com Derivatives of 2-phenylpyridine are known to exhibit a wide spectrum of biological activities, making this compound and its analogues promising candidates for drug discovery programs. mdpi.com
Emerging research is focused on exploring new therapeutic applications:
Anticancer Agents: The 4-hydroxy-quinolone scaffold, which is structurally related to 4-hydroxy-pyridine, has been identified as a promising backbone for anticancer agents, particularly as inhibitors of the PI3Kα enzyme, a key target in cancer therapy. mdpi.commdpi.com Future research will likely involve synthesizing libraries of this compound derivatives and screening them for activity against various cancer cell lines and specific molecular targets.
Agrochemicals: Phenylpyridine derivatives have been successfully developed as commercial pesticides, including herbicides, fungicides, and insecticides. mdpi.commdpi.com The introduction of a hydroxyl group can alter the molecule's polarity and binding interactions, potentially leading to the discovery of new agrochemicals with novel modes of action or improved environmental profiles. For example, novel 2-phenylpyridine derivatives have shown potent insecticidal activity against pests like Mythimna separata. mdpi.com
Neurotropic and Antimicrobial Applications: Functionally substituted pyridines are known for their neurotropic, antimicrobial, and antibacterial properties. researchgate.netrsc.org The specific substitution pattern of this compound could lead to compounds with valuable activity in treating neurological disorders or combating infectious diseases.
Advancement of Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery process. For this compound, computational methods offer a powerful approach to understanding its behavior and potential applications.
Key computational strategies include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of this compound. These calculations can predict spectroscopic properties, reaction mechanisms, and thermodynamic stability, guiding synthetic efforts and the interpretation of experimental data. frontiersin.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. By developing QSAR models for derivatives of this compound, researchers can predict the biological activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. Such models have been successfully applied to predict the anti-diabetic activity of related pyridine derivatives.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For this compound derivatives, docking studies can elucidate potential binding modes with targets like PI3Kα, helping to explain observed biological activity and guide the design of more potent inhibitors. mdpi.commdpi.com
| Computational Method | Primary Application | Predicted Outputs |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Optimized geometry, orbital energies, reaction pathways. |
| QSAR/QSPR | Predicting biological activity and physical properties. | Predicted IC50 values, toxicity, solubility. |
| Molecular Docking | Investigating interactions with biological targets. mdpi.com | Binding affinity scores, protein-ligand interactions. |
Exploration in Energy-Related Applications and Sensing Technologies
The unique photophysical properties of the 2-phenylpyridine scaffold have positioned it as a critical component in materials science, particularly for optoelectronic devices. The introduction of a 4-hydroxy group provides a handle for tuning these properties, opening up new avenues for research.
Organic Light-Emitting Diodes (OLEDs): 2-Phenylpyridine is a classic cyclometalating ligand used to create highly efficient phosphorescent emitters for OLEDs, particularly with iridium(III) and platinum(II) complexes. nih.govrsc.org The electronic properties of the ligand directly influence the emission color and efficiency of the complex. researchgate.net The electron-donating nature of the hydroxyl group in this compound is expected to alter the energy levels of the molecular orbitals, potentially shifting the emission wavelength. This makes it an attractive, yet underexplored, ligand for developing new phosphorescent materials for next-generation displays and lighting.
Sensing Technologies: The pyridine moiety is a well-known coordination site for metal ions. This property has been harnessed to create fluorescent chemosensors. For example, phenanthridine (B189435) probes functionalized with a pyridine unit have been developed for the selective and sensitive detection of mercury ions (Hg²⁺). researchgate.net The this compound scaffold combines a strong binding site (the pyridine nitrogen) with a fluorescent core (the phenylpyridine unit) and a tunable functional group (the hydroxyl group). This combination could be exploited to design novel sensors for various analytes, including metal ions and other environmentally significant species, with detection based on changes in fluorescence or color.
Contributions to Sustainable Chemistry and Environmental Remediation Strategies
The principles of green chemistry are increasingly guiding chemical synthesis and application development, aiming to reduce environmental impact. This compound is relevant to this field both through its synthesis and its potential applications.
Green Synthetic Protocols: A major focus is the development of environmentally benign methods for producing pyridine derivatives. This includes one-pot, multicomponent reactions that maximize atom economy, the use of non-toxic and recyclable catalysts, and conducting reactions in greener solvents like water/ethanol (B145695) mixtures or under solvent-free conditions. rsc.orgnih.govresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Applying these green methodologies to the synthesis of this compound can substantially lower the environmental footprint of its production.
Catalysis for Environmental Remediation: While direct applications of this compound in remediation are yet to be explored, related research points to potential roles. For instance, nanocomposites incorporating metal oxides and graphene oxide have been used as catalysts for the reduction of organic pollutants like 4-nitrophenol. rsc.org The pyridine scaffold is known for its ability to coordinate with metals, suggesting that this compound could serve as a ligand to stabilize catalytic nanoparticles or as a building block for creating novel catalytic materials for environmental applications.
Q & A
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes) while addressing solubility limitations?
- Methodological Answer : Use co-solvents (e.g., DMSO) at concentrations ≤1% (v/v) to enhance solubility without denaturing proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
